(R)-4-(tert-Butyl)-2-(2-(di-o-tolylphosphanyl)phenyl)-4,5-dihydrooxazole
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Overview
Description
®-4-(tert-Butyl)-2-(2-(di-o-tolylphosphanyl)phenyl)-4,5-dihydrooxazole is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to facilitate enantioselective reactions, making it valuable in the production of pharmaceuticals and fine chemicals. The presence of the oxazoline ring and the phosphanyl group contributes to its unique reactivity and selectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(tert-Butyl)-2-(2-(di-o-tolylphosphanyl)phenyl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the oxazoline ring: This is achieved by reacting an amino alcohol with a carboxylic acid or its derivative under dehydrating conditions.
Introduction of the phosphanyl group: The oxazoline intermediate is then reacted with a phosphine reagent, such as di-o-tolylphosphine, under conditions that promote the formation of the phosphanyl-oxazoline compound.
Industrial Production Methods
In an industrial setting, the synthesis of ®-4-(tert-Butyl)-2-(2-(di-o-tolylphosphanyl)phenyl)-4,5-dihydrooxazole may involve:
Batch or continuous flow reactors: These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Catalysts and solvents: The use of specific catalysts and solvents can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-4-(tert-Butyl)-2-(2-(di-o-tolylphosphanyl)phenyl)-4,5-dihydrooxazole undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form oxazoline N-oxides.
Reduction: Reduction reactions can convert the oxazoline ring to an amine.
Substitution: The phosphanyl group can participate in substitution reactions, leading to the formation of new phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a base.
Major Products
Oxazoline N-oxides: Formed from oxidation reactions.
Amines: Resulting from reduction reactions.
New phosphine derivatives: Produced through substitution reactions.
Scientific Research Applications
®-4-(tert-Butyl)-2-(2-(di-o-tolylphosphanyl)phenyl)-4,5-dihydrooxazole has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the synthesis of chiral drugs and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-4-(tert-Butyl)-2-(2-(di-o-tolylphosphanyl)phenyl)-4,5-dihydrooxazole involves its role as a chiral ligand. It coordinates with metal catalysts to form chiral complexes that facilitate enantioselective reactions. The oxazoline ring and the phosphanyl group provide steric and electronic effects that enhance the selectivity and reactivity of the catalytic process.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(tert-Butyl)-2-(2-(di-o-tolylphosphanyl)phenyl)-4,5-dihydrooxazole: The enantiomer of the compound, used in similar applications but with opposite chirality.
®-4-(tert-Butyl)-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole: A similar compound with diphenylphosphanyl instead of di-o-tolylphosphanyl.
®-4-(tert-Butyl)-2-(2-(di-p-tolylphosphanyl)phenyl)-4,5-dihydrooxazole: A compound with di-p-tolylphosphanyl group.
Uniqueness
®-4-(tert-Butyl)-2-(2-(di-o-tolylphosphanyl)phenyl)-4,5-dihydrooxazole is unique due to the presence of the di-o-tolylphosphanyl group, which provides distinct steric and electronic properties. This uniqueness allows for specific applications in asymmetric synthesis where high enantioselectivity is required.
Properties
Molecular Formula |
C27H30NOP |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
[2-[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-bis(2-methylphenyl)phosphane |
InChI |
InChI=1S/C27H30NOP/c1-19-12-6-9-15-22(19)30(23-16-10-7-13-20(23)2)24-17-11-8-14-21(24)26-28-25(18-29-26)27(3,4)5/h6-17,25H,18H2,1-5H3/t25-/m0/s1 |
InChI Key |
PWDWTBOBIGNWSX-VWLOTQADSA-N |
Isomeric SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C4=N[C@@H](CO4)C(C)(C)C |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C4=NC(CO4)C(C)(C)C |
Origin of Product |
United States |
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